molecular formula C26H24N4O2S2 B4589300 methyl 2-[({[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]amino}carbonothioyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

methyl 2-[({[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]amino}carbonothioyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B4589300
M. Wt: 488.6 g/mol
InChI Key: GUGSQHTWEKOPRA-UHFFFAOYSA-N
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Description

Methyl 2-[({[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]amino}carbonothioyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a useful research compound. Its molecular formula is C26H24N4O2S2 and its molecular weight is 488.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 488.13406837 g/mol and the complexity rating of the compound is 713. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Michael Addition Reactions

Research by Bakhouch et al. (2015) on Michael addition reactions showcases the synthetic versatility of thiophene derivatives, including the formation of 2-amino-4-aryl-4H-1-benzothieno[3,2-b]pyrans through reactions with active methylene compounds. This method, carried out in ethanol using piperidine as a catalyst, underscores the potential for creating a wide array of thiophene-based compounds with diverse biological and chemical properties (Bakhouch et al., 2015).

One-Pot Synthesis Techniques

Sahu et al. (2015) reported a one-pot synthesis method for tetrasubstituted thiophenes, providing an efficient and economical approach to synthesizing dimethyl 3-amino-5-(2-oxo-2-arylethyl)thiophene-2,4-dicarboxylates. This work highlights the potential for rapid synthesis of complex thiophene derivatives, which could be applicable for generating compounds with similar complexity to the one (Sahu et al., 2015).

Heterocyclic Compound Synthesis

The work by Youssef (2009) on the reactions of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with various arylidenemalononitriles and other compounds leads to the formation of diverse heterocyclic structures. This research emphasizes the reactivity and functional versatility of thiophene derivatives in synthesizing heterocyclic compounds, which is directly relevant to the scientific research applications of similar molecules (Youssef, 2009).

Properties

IUPAC Name

methyl 2-[(1,3-diphenylpyrazol-4-yl)methylcarbamothioylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N4O2S2/c1-32-25(31)22-20-13-8-14-21(20)34-24(22)28-26(33)27-15-18-16-30(19-11-6-3-7-12-19)29-23(18)17-9-4-2-5-10-17/h2-7,9-12,16H,8,13-15H2,1H3,(H2,27,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUGSQHTWEKOPRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC2=C1CCC2)NC(=S)NCC3=CN(N=C3C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 2-[({[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]amino}carbonothioyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl 2-[({[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]amino}carbonothioyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Reactant of Route 3
Reactant of Route 3
methyl 2-[({[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]amino}carbonothioyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Reactant of Route 4
Reactant of Route 4
methyl 2-[({[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]amino}carbonothioyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Reactant of Route 5
Reactant of Route 5
methyl 2-[({[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]amino}carbonothioyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Reactant of Route 6
Reactant of Route 6
methyl 2-[({[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]amino}carbonothioyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

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